4-Methylbenzhydryl chloride

Physical organic chemistry Solvolysis kinetics Carbocation stability

4‑Methylbenzhydryl chloride (1‑[chloro(phenyl)methyl]‑4‑methylbenzene, C₁₄H₁₃Cl, MW 216.70) is a benzhydryl‑class alkyl chloride bearing a single para‑methyl substituent. It is a white crystalline solid (mp ~110‑112 °C) soluble in alcohols, chloroform, and ether.

Molecular Formula C14H13Cl
Molecular Weight 216.7 g/mol
CAS No. 779-14-6
Cat. No. B1352313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylbenzhydryl chloride
CAS779-14-6
Molecular FormulaC14H13Cl
Molecular Weight216.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=CC=C2)Cl
InChIInChI=1S/C14H13Cl/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14H,1H3
InChIKeyRRNSKPOVJIKVNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylbenzhydryl Chloride (CAS 779-14-6) – Procurement-Ready Physicochemical & Reactivity Baseline


4‑Methylbenzhydryl chloride (1‑[chloro(phenyl)methyl]‑4‑methylbenzene, C₁₄H₁₃Cl, MW 216.70) is a benzhydryl‑class alkyl chloride bearing a single para‑methyl substituent [1]. It is a white crystalline solid (mp ~110‑112 °C) soluble in alcohols, chloroform, and ether . The compound reacts predominantly via an Sₙ1 mechanism through a resonance‑stabilised diarylcarbenium ion, and the electron‑donating p‑CH₃ group meaningfully perturbs both the ground‑state and transition‑state energies relative to the unsubstituted parent [2]. This substitution creates a quantifiable differentiation in solvolytic reactivity, acid lability of polymer‑bound forms, and biological selectivity that directly informs procurement and use decisions.

Why 4‑Methylbenzhydryl Chloride Cannot Be Swapped with Benzhydryl Chloride or Other In‑Class Analogs – The Quantitative Case


Benzhydryl chlorides are not interchangeable commodities. Substituent identity and position govern both the rate of Sₙ1 ionisation and the stability of the resulting carbocation, which in turn controls cleavage kinetics in solid‑phase applications and reactivity in solution‑phase synthesis [1]. The p‑methyl group in 4‑methylbenzhydryl chloride provides a well‑characterised electron‑donating effect (σ⁺ = ‑0.31) that accelerates solvolysis by roughly 20‑fold relative to unsubstituted benzhydryl chloride [2]. In its polymer‑bound form, this translates into a resin that is explicitly ‘more acid labile’ than the benzhydryl chloride resin, enabling milder cleavage that is impossible with the parent resin . Conversely, the 4‑chloro analog (σ⁺ = +0.11) produces a resin with reduced acid lability, illustrating that the direction and magnitude of the substituent effect are critical and cannot be approximated by a simple ‘in‑class’ substitution . Procuring a generic benzhydryl chloride therefore risks either incomplete cleavage (too stable) or premature loss of substrate (too labile) in processes where the kinetic window has been optimised for the 4‑methyl derivative.

4‑Methylbenzhydryl Chloride (779‑14‑6) – Quantitative Differentiation Evidence vs. Closest Analogs


SN1 Solvolysis Rate Enhancement vs. Unsubstituted Benzhydryl Chloride (Hammett‑Based Quantification)

The p‑methyl substituent accelerates the Sₙ1 solvolysis of benzhydryl chloride. Nishida (1967) established that the ethanolysis of monosubstituted benzhydryl chlorides at 25.0 °C obeys a Hammett correlation with ρ = ‑4.15 and σ⁺(p‑CH₃) = ‑0.31, yielding log(k/k₀) = 1.29, i.e. a ~20‑fold rate enhancement relative to the unsubstituted parent (k₀ for Ph₂CHCl in ethanol ≈ 1.25 × 10⁻⁶ s⁻¹) [1][2]. This places 4‑methylbenzhydryl chloride in a reactivity window between the unsubstituted compound and the extremely labile p‑methoxy analog, which solvolyses approximately 440‑fold faster than the parent [1].

Physical organic chemistry Solvolysis kinetics Carbocation stability

Increased Acid Lability of Polymer‑Bound Resin vs. Benzhydryl Chloride Resin

The polymer‑bound 4‑methylbenzhydryl chloride resin is explicitly documented as ‘a more acid labile resin than the benzhydryl chloride resin’ [1]. Sigma‑Aldrich states that ‘the substituents on the benzhydryl chloride can be chosen in order to obtain a less acid labile resin (2‑chloro) or a more acid labile resin (4‑Methyl) than the benzhydryl chloride resin’ . The carbocation stability ladder is: Merrifield resin (most stable carbocation, requires strong acid) > benzhydryl chloride resin > 4‑methylbenzhydryl chloride resin > trityl chloride resin (least stable carbocation, most acid‑labile) [1]. This graded lability allows cleavage under milder acidic conditions than the benzhydryl chloride resin while retaining greater stability than trityl resins during synthesis.

Solid‑phase peptide synthesis Fmoc strategy Resin cleavage kinetics

Antibacterial Selectivity Profile – Gram‑Positive Activity with Gram‑Negative Sparing

4‑Methylbenzhydryl chloride displays antibacterial activity selectively against Gram‑positive bacteria including Lactobacillus acidophilus and Streptococcus thermophilus, as well as antifungal activity against Aspergillus niger and Penicillium chrysogenum, with ‘no significant action against Gram‑negative bacteria’ . The mechanism is hypothesised to involve anion generation, though the full molecular target remains uncharacterised . This Gram‑positive selectivity distinguishes it from broad‑spectrum benzhydryl derivatives and may be relevant where selective depletion of Gram‑positive flora is desired.

Antimicrobial screening Gram‑positive selectivity Mechanism of action

Characterised Solvolysis Behaviour in Aprotic–Protic Mixed Solvent Systems

Pseudo‑first‑order rate constants (k_obs) for 4‑methyl‑chlorodiphenylmethane have been reported in isodielectric nitromethane–methanol (0–80% v/v) and acetonitrile–methanol (0–50% v/v) mixtures at 25 °C [1]. Rate maxima are observed at ~30% aprotic co‑solvent, explained by a stoichiometric solvent effect on electrophilic solvation [1]. This solvent‑dependent kinetic characterisation is available for the target compound and for chlorodiphenylmethane (unsubstituted) in the same study, enabling direct comparison of solvation sensitivity.

Solvolysis Mixed solvent kinetics Electrophilic solvation

Radiochlorine Exchange and Racemisation Kinetics in Nitromethane

Pocker et al. (1964) studied radiochlorine exchange and racemisation of optically active p‑methylbenzhydryl chloride in nitromethane [1]. The rate of racemisation exceeds the rate of radiochlorine exchange, indicating significant internal ion‑pair return, a phenomenon that is highly sensitive to the electronic character of the aryl substituents [1]. This mechanistic information is distinct from what is available for most other benzhydryl chlorides and directly informs predictions of stereochemical outcomes in asymmetric synthesis applications.

Ion‑pair return Stereochemistry Radiochlorine exchange

Procurement‑Guiding Application Scenarios for 4‑Methylbenzhydryl Chloride (CAS 779‑14‑6)


Fmoc Solid‑Phase Peptide Synthesis Requiring Milder Cleavage than Benzhydryl Chloride Resin

When synthesising acid‑sensitive peptides or peptide fragments on solid support, the polymer‑bound 4‑methylbenzhydryl chloride resin provides a cleavage window that is milder than the benzhydryl chloride resin (less acid‑labile) yet more controlled than trityl chloride resin (more acid‑labile) . The enhanced acid lability directly follows from the electron‑donating p‑methyl substituent, which stabilises the intermediate carbocation and reduces the acid concentration or time required for complete cleavage . This resin is commercially available with a loading of 1.6–2.2 mmol/g and is validated for attachment of amines, alcohols, sulfamates, thiols, and phenols under standard Fmoc protocols .

Kinetic Studies of SN1 Solvolysis Requiring a Moderately Activated Diarylcarbenium Ion Precursor

4‑Methylbenzhydryl chloride occupies a well‑defined kinetic niche: its solvolysis rate is approximately 20‑fold faster than unsubstituted benzhydryl chloride but far slower than the p‑methoxy analog (~440‑fold faster than parent) [1]. This intermediate reactivity makes it a valuable substrate for mechanistic studies where the extremely fast rates of p‑methoxy derivatives preclude accurate measurement by conventional conductometry, yet some activation beyond the parent is desired. Solvent‑dependent rate constants in nitromethane–methanol and acetonitrile–methanol mixtures are available for direct comparison with chlorodiphenylmethane [2].

Selective Antimicrobial Screening Panels Targeting Gram‑Positive Organisms

The compound's reported Gram‑positive‑selective antibacterial activity (active against Lactobacillus acidophilus and Streptococcus thermophilus; inactive against Gram‑negative bacteria) supports its use as a chemical probe or lead scaffold in antimicrobial discovery programmes where Gram‑positive selectivity is the design objective . Its antifungal activity against Aspergillus niger and Penicillium chrysogenum further broadens its potential utility in antifungal screening cascades .

Stereochemical Probe for Ion‑Pair Return Studies in Nitromethane

The documented radiochlorine exchange and racemisation behaviour of p‑methylbenzhydryl chloride in nitromethane provides a characterised system for investigating ion‑pair return mechanisms [3]. Researchers studying the stereochemical course of nucleophilic substitution at diarylmethyl centres can leverage the known k_rac/k_exch > 1 for this compound as a benchmark for comparison with other leaving‑group/substrate combinations [3].

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